N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylthieno3,2-bbenzothiole-2-carboxamide typically involves the reaction of thieno3,2-bbenzothiole with diethylamine and a suitable carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N,N-diethylthieno3,2-bbenzothiole-2-carboxamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylthieno3,2-bbenzothiole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
N,N-diethylthieno3,2-bbenzothiole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-diethylthieno3,2-bbenzothiole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-diethylthieno3,2-bbenzothiole-2-carboxamide include other thieno3,2-bbenzothiole derivatives, such as:
- N,N-dimethylthieno3,2-bbenzothiole-2-carboxamide
- N,N-diethylthieno3,2-bbenzothiole-2-sulfonamide
- Thieno3,2-bbenzothiole-2-carboxylic acid
Uniqueness
N,N-diethylthieno3,2-bbenzothiole-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its diethylamino group, for example, may enhance its solubility and interaction with biological targets compared to other derivatives .
Properties
IUPAC Name |
N,N-diethylthieno[3,2-b][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-3-16(4-2)15(17)13-9-12-14(19-13)10-7-5-6-8-11(10)18-12/h5-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYYTVIRDAICBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(S1)C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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